1,1,1,2,3,3,3-Heptachlorpropan

Übersicht

Beschreibung

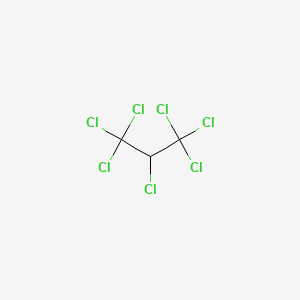

1,1,1,2,3,3,3-Heptachloropropane is a useful research compound. Its molecular formula is C3HCl7 and its molecular weight is 285.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1,1,2,3,3,3-Heptachloropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,2,3,3,3-Heptachloropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften: Indikator für Umweltverschmutzung

1,1,1,2,3,3,3-Heptachlorpropan: kann in Umweltstudien als Indikatorverbindung verwendet werden, um die Verschmutzung durch chlorierte Lösungsmittel zu verfolgen. Sein Vorkommen in Boden- oder Grundwasserproben kann auf eine Kontamination durch industrielle Prozesse hinweisen .

Materialwissenschaften: Synthese von fortschrittlichen Materialien

Diese Verbindung wird bei der Synthese von fortschrittlichen Materialien verwendet. So kann sie beispielsweise zur Herstellung von Polymeren mit bestimmten Eigenschaften beitragen, z. B. erhöhter Hitzebeständigkeit oder chemischer Beständigkeit .

Analytische Chemie: Kalibrierstandards

In der analytischen Chemie dient This compound als Kalibrierstandard für die Massenspektrometrie. Dies trägt zur genauen Messung chlorierter Verbindungen in verschiedenen Proben bei .

Organische Synthese: Zwischenprodukt für komplexe Moleküle

Es wirkt als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Seine Reaktivität mit verschiedenen organischen und anorganischen Stoffen macht es zu einem wertvollen Baustein in der synthetischen Chemie .

Industrielle Prozesse: Chemische Reaktionen

In industriellen Prozessen wird This compound in Reaktionen verwendet, bei denen Verbindungen wie Urantetrachlorid und Niobpentachlorid hergestellt werden, die in der Kerntechnik und Elektronik Anwendung finden .

Pharmazeutika: Forschungschemikalie

Obwohl es nicht direkt in der Pharmaindustrie eingesetzt wird, kann es in Forschungseinrichtungen zur Entwicklung neuer Syntheserouten oder Prozesse für die Arzneimittelproduktion verwendet werden .

Landwirtschaft: Untersuchung von Pestizidrückständen

Diese Verbindung könnte in der landwirtschaftlichen Forschung verwendet werden, um das Verhalten und den Abbau chlorierter Pestizide in der Umwelt zu untersuchen .

Sicherheits- und Gefahrenanalyse

This compound: ist auch in der Sicherheits- und Gefahrenanalyse wichtig, wo seine Eigenschaften untersucht werden, um die potenziellen Risiken im Zusammenhang mit seiner Verwendung zu verstehen und geeignete Handhabungs- und Entsorgungsverfahren zu entwickeln .

Wirkmechanismus

Target of Action

As a chlorinated hydrocarbon, it is likely to interact with lipophilic sites in biological systems .

Mode of Action

It is known that chlorinated hydrocarbons can interfere with the function of various enzymes and proteins, potentially leading to a wide range of biological effects .

Biochemical Pathways

Chlorinated hydrocarbons in general can disrupt cellular processes by interacting with lipids in cell membranes, potentially affecting signal transduction pathways .

Pharmacokinetics

As a chlorinated hydrocarbon, it is likely to be lipophilic and may accumulate in fatty tissues .

Result of Action

Exposure to chlorinated hydrocarbons can lead to a variety of health effects, depending on the specific compound and the extent of exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,1,2,3,3,3-Heptachloropropane. For example, its stability and reactivity may be affected by temperature and pH. Its efficacy may also be influenced by the presence of other chemicals in the environment .

Biochemische Analyse

Biochemical Properties

1,1,1,2,3,3,3-Heptachloropropane plays a role in various biochemical reactions, particularly those involving halogenated hydrocarbons. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics. These enzymes catalyze the oxidation of 1,1,1,2,3,3,3-Heptachloropropane, leading to the formation of reactive intermediates. Additionally, this compound can interact with proteins involved in cellular detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of glutathione to the compound, aiding in its excretion .

Cellular Effects

1,1,1,2,3,3,3-Heptachloropropane has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways by interfering with receptor-ligand interactions and altering the phosphorylation status of key signaling proteins. This compound also affects gene expression by modulating transcription factors and epigenetic markers. Furthermore, 1,1,1,2,3,3,3-Heptachloropropane influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 1,1,1,2,3,3,3-Heptachloropropane exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates. Additionally, 1,1,1,2,3,3,3-Heptachloropropane can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1,1,2,3,3,3-Heptachloropropane change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to 1,1,1,2,3,3,3-Heptachloropropane in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of 1,1,1,2,3,3,3-Heptachloropropane vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .

Metabolic Pathways

1,1,1,2,3,3,3-Heptachloropropane is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can undergo further reactions, such as conjugation with glutathione, facilitated by glutathione S-transferases. This metabolic pathway helps in the detoxification and excretion of the compound .

Transport and Distribution

Within cells and tissues, 1,1,1,2,3,3,3-Heptachloropropane is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .

Subcellular Localization

1,1,1,2,3,3,3-Heptachloropropane is localized in specific subcellular compartments, which can influence its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can localize to mitochondria, affecting mitochondrial function and energy production. Post-translational modifications and targeting signals may direct the compound to these specific compartments .

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,3-heptachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOUTMTXULWVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063211 | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-33-0 | |

| Record name | 1,1,1,2,3,3,3-Heptachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.